molecular formula C6H9NO5P- B1262378 5-(Aminomethyl)-3-furanmethanol phosphate

5-(Aminomethyl)-3-furanmethanol phosphate

Cat. No. B1262378
M. Wt: 206.11 g/mol
InChI Key: UAFNGMRXHNAKEN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(ammoniomethyl)-3-furyl]methyl phosphate(1-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups and protonation of the amino group of [5-(aminomethyl)-3-furyl]methyl phosphate;  major species at pH 7.3. It is a conjugate base of a [5-(aminomethyl)-3-furyl]methyl phosphate.

Scientific Research Applications

Biosynthesis Pathway in Methanogenesis Researchers have elucidated the biosynthetic pathway for 5-(aminomethyl)-3-furanmethanol (F1) moiety of methanofuran in Methanocaldococcus jannaschii, revealing its role in methanogenesis. This pathway involves the condensation of glyceraldehyde 3-phosphate and dihydroxyacetone-P to form 4-(hydroxymethyl)-2-furancarboxaldehyde phosphate, which is then converted into F1 through a transamination reaction. This discovery underscores the importance of F1 in the methanogenic process and provides insights into the metabolic pathways of archaeal methanogens (Miller et al., 2014).

Enzymatic Reactions in Methanofuran Biosynthesis Further investigations into methanofuran biosynthesis have identified and characterized enzymes involved in the production and incorporation of 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), a precursor to methanofuran's furan moiety. This includes the discovery of a tyramine-glutamate ligase catalyzing the addition of glutamate to tyramine, a key step in methanofuran's assembly. These studies provide a deeper understanding of the enzymatic machinery and chemical logic underlying methanofuran biosynthesis (Wang et al., 2014).

Chemical Synthesis and Applications 5-Amino-2-furanmethanols have been prepared and utilized in [4+2] cycloadditions, demonstrating their utility in organic synthesis for generating aminobenzylic alcohols and related compounds. This application highlights the potential of 5-(aminomethyl)-3-furanmethanol derivatives in the synthesis of complex organic molecules (Medimagh et al., 2009).

Catalytic Applications in Biomass Conversion The catalytic reduction of furanic aldehydes, including derivatives of 5-(hydroxymethyl)furfural, showcases the role of 5-(aminomethyl)-3-furanmethanol phosphate in the development of sustainable methodologies for producing bio-based chemicals and materials. This approach emphasizes the significance of furanic compounds in green chemistry and biomass valorization strategies (Nakagawa et al., 2013).

Mitigation of Food Contaminants In the context of food science, 5-(hydroxymethyl)furfural (HMF) and its derivatives, including this compound, have been explored for mitigating furan and HMF levels in food products. Strategies have been developed to reduce these contaminants, enhancing food safety and quality (Anese & Suman, 2013).

properties

Molecular Formula

C6H9NO5P-

Molecular Weight

206.11 g/mol

IUPAC Name

[5-(azaniumylmethyl)furan-3-yl]methyl phosphate

InChI

InChI=1S/C6H10NO5P/c7-2-6-1-5(3-11-6)4-12-13(8,9)10/h1,3H,2,4,7H2,(H2,8,9,10)/p-1

InChI Key

UAFNGMRXHNAKEN-UHFFFAOYSA-M

Canonical SMILES

C1=C(OC=C1COP(=O)([O-])[O-])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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